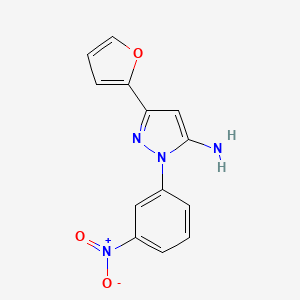![molecular formula C14H21NO2 B1486526 (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine CAS No. 1155988-21-8](/img/structure/B1486526.png)
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine
Overview
Description
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol. This compound features a cyclopropyl group attached to an ethyl chain, which is further connected to a dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine typically involves the following steps:
Cyclopropyl Ethylamine Synthesis: The cyclopropyl group is first synthesized through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagent.
Dimethoxyphenylmethyl Group Addition: The dimethoxyphenylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethoxyphenylmethyl moiety.
Final Coupling: The cyclopropyl ethylamine and dimethoxyphenylmethyl groups are coupled using a suitable catalyst, such as palladium or nickel, under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or alkyl groups can be introduced using suitable catalysts and solvents.
Major Products Formed:
Oxidation Products: Alcohols, ketones, carboxylic acids.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine can be compared to other similar compounds, such as:
N-(2,4-Dimethoxyphenyl)methylamine: This compound lacks the cyclopropyl group, resulting in different chemical and biological properties.
1-Cyclopropylethylamine: This compound lacks the dimethoxyphenylmethyl group, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclopropyl and dimethoxyphenylmethyl groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(11-4-5-11)15-9-12-6-7-13(16-2)8-14(12)17-3/h6-8,10-11,15H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJESOMPJGXVZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B1486443.png)

amine](/img/structure/B1486447.png)
![2-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1486449.png)
![4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486450.png)

amine](/img/structure/B1486452.png)



![N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1486458.png)


![N-[2-(4-chlorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486465.png)
